JW67
Overview
Description
JW 67 is a chemical compound known for its role as an inhibitor of the canonical Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration.
Mechanism of Action
Target of Action
JW 67, also known as trispiro[indole-3,2’-[1,3]dioxane-5’,5’‘-[1,3]dioxane-2’‘,3’‘’-indole]-2,2’‘’(1H,1’''H)-dione or SMR000013289, primarily targets the β-catenin destruction complex . This complex is composed of proteins such as GSK-3β, AXIN, and APC . The β-catenin destruction complex plays a crucial role in the canonical Wnt signaling pathway , which is involved in cell proliferation and differentiation .
Mode of Action
JW 67 interacts with its targets by inducing the degradation of active β-catenin . By doing so, it inhibits the canonical Wnt pathway signaling . This action is selective for the canonical Wnt pathway over other pathways such as the Sonic hedgehog (Shh) and NF-κB pathways .
Biochemical Pathways
The primary biochemical pathway affected by JW 67 is the canonical Wnt pathway . By inducing the degradation of active β-catenin, JW 67 disrupts the function of this pathway, leading to downstream effects on cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of JW 67’s action include the blockage of G1/S cell cycle progression in colorectal cancer (CRC) cell lines . This blockage results from the inhibition of the canonical Wnt pathway and the subsequent disruption of cell proliferation .
Biochemical Analysis
Biochemical Properties
JW 67 targets the β-catenin destruction complex (GSK-3β/AXIN/APC) to induce β-catenin degradation . This interaction plays a crucial role in the regulation of biochemical reactions within the cell. The compound is selective for the canonical Wnt pathway over other signaling pathways .
Cellular Effects
In terms of cellular effects, JW 67 has been shown to reduce the growth of colorectal cancer (CRC) cell lines by inhibiting cell-cycle progression at the G1/S phase . This indicates that JW 67 can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of JW 67 involves its interaction with the β-catenin destruction complex, leading to the degradation of β-catenin . This action disrupts the canonical Wnt signaling pathway, which plays a crucial role in cell growth and differentiation.
Dosage Effects in Animal Models
In animal models, JW 67 has been shown to significantly decrease tumor weight and the number of nodules, especially when used in combination with paclitaxel . This suggests that the effects of JW 67 can vary with different dosages and that it may have potential therapeutic applications in the treatment of cancer.
Subcellular Localization
Considering its role as an inhibitor of the Wnt signaling pathway, it is likely that JW 67 localizes to the cytoplasm where it interacts with the β-catenin destruction complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JW 67 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of JW 67 typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
JW 67 undergoes various chemical reactions, including:
Oxidation: JW 67 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: JW 67 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized JW 67 derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
JW 67 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand cell signaling, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly colorectal cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway.
Comparison with Similar Compounds
JW 67 is unique in its specific inhibition of the canonical Wnt signaling pathway. Similar compounds include:
IWP-4: Another inhibitor of the Wnt pathway, but with different molecular targets.
Wogonin: A flavonoid with anti-inflammatory and anticancer properties, also affecting the Wnt pathway.
IWR-1: Inhibits the Wnt pathway by stabilizing AXIN, leading to beta-catenin degradation.
JW 67 stands out due to its potent inhibition of beta-catenin and its downstream effects on Wnt target genes, making it a valuable tool in cancer research .
If you have any further questions or need more details, feel free to ask!
Properties
InChI |
InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRSHKJNDFHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442644-28-2 | |
Record name | 442644-28-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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